molecular formula C9H7BrS B096960 7-Bromo-3-methyl-1-benzothiophene CAS No. 17514-70-4

7-Bromo-3-methyl-1-benzothiophene

Cat. No.: B096960
CAS No.: 17514-70-4
M. Wt: 227.12 g/mol
InChI Key: ZECXKOZLYDEAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Benzothiophene (B83047) Core in Modern Organic and Materials Chemistry

The benzothiophene nucleus is a privileged structure in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and functional materials. nih.govresearchgate.net In medicinal chemistry, benzothiophene derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govnih.gov The structural rigidity and lipophilic nature of the benzothiophene core allow it to effectively interact with biological targets. Consequently, this scaffold is found in several clinically approved drugs, such as the selective estrogen receptor modulator raloxifene (B1678788) and the antifungal agent sertaconazole. wikipedia.org

In the realm of materials science, the electron-rich nature of the benzothiophene system makes it an excellent component for organic semiconductors. numberanalytics.com Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) are prominent organic semiconductors utilized in the fabrication of organic field-effect transistors (OFETs). researchgate.net The high chemical and thermal stability of the BTBT core allows for the synthesis of materials with desirable electronic properties and self-organization capabilities. researchgate.net

Overview of Halogenated and Alkylated Benzothiophene Derivatives in Contemporary Research

The functionalization of the benzothiophene core with halogens and alkyl groups provides a powerful strategy to modulate its physicochemical and biological properties. Halogenation, for instance, can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. cymitquimica.com Halogenated benzothiophenes are key intermediates in the synthesis of pharmaceuticals and are also explored as solvent additives to enhance the efficiency of organic solar cells. cymitquimica.comrsc.org

Alkylated benzothiophenes have also been the subject of extensive research. The introduction of alkyl groups can impact the solubility and steric profile of the molecule. rsc.org The position and nature of the alkyl substituent can direct further chemical transformations on the benzothiophene ring system. Research has focused on the synthesis of various N-alkylated and C-alkylated benzothiophene derivatives to explore their potential in areas such as anticancer drug development. rsc.orgnih.gov

The synthesis of these derivatives often involves transition metal-catalyzed cross-coupling reactions, electrophilic substitution, or the cyclization of appropriately substituted precursors. researchgate.netacs.orgorganic-chemistry.org For example, palladium-catalyzed reactions are frequently employed for the direct arylation of benzothiophenes. researchgate.net

Research Rationale for Investigating 7-Bromo-3-methyl-1-benzothiophene: A Privileged Scaffold for Advanced Functionalization

The compound this compound represents a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. researchgate.net The rationale for its investigation stems from the strategic placement of its functional groups, which allows for selective and diverse chemical modifications.

The bromine atom at the 7-position is a particularly attractive functional handle for synthetic chemists. It can be readily transformed into a variety of other functional groups through reactions such as metal-halogen exchange or transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org This allows for the introduction of a wide range of aryl, heteroaryl, or other carbon-based substituents at this position, enabling the systematic exploration of the structure-activity relationship of the resulting derivatives.

Simultaneously, the methyl group at the 3-position can also be a site for further functionalization. For instance, it can undergo radical bromination to form a bromomethyl group, which is a versatile electrophile for introducing various nucleophiles. rsc.org The presence of both the bromo and methyl groups on the benzothiophene core provides orthogonal sites for chemical modification, making this compound a highly valuable and versatile starting material for the synthesis of complex and functionally diverse molecules for applications in drug discovery and materials science.

Below is a table summarizing the properties of this compound:

PropertyValue
CAS Number 17514-70-4
Molecular Formula C₉H₇BrS
Molecular Weight 227.12 g/mol
Synonyms 7-Bromo-3-methylbenzo[b]thiophene
InChI Key ZECXKOZLYDEAIE-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECXKOZLYDEAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590188
Record name 7-Bromo-3-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17514-70-4
Record name 7-Bromo-3-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Bromo 3 Methyl 1 Benzothiophene and Its Structural Analogs

Regioselective Bromination Strategies for Benzothiophene (B83047) Scaffolds

Achieving C7-bromination on a benzothiophene scaffold is a significant synthetic challenge due to the inherent reactivity of the thiophene (B33073) portion of the molecule. Standard electrophilic bromination tends to favor the C3 position, followed by the C2 position. Therefore, specialized techniques are required to direct the bromine atom to the desired C7 position on the benzenoid ring.

Directed Ortho-Metallation and Electrophilic Substitution for C7-Bromination

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. For C7-bromination of a benzothiophene, a suitable DMG would be required at either the C1 (as part of the core structure) or a nearby position to direct lithiation specifically to the C7 carbon.

While the sulfur atom in the benzothiophene ring itself is a poor director, strategic placement of a more effective DMG, such as an amide or a phosphinoyl group on a related indole (B1671886) scaffold, has proven effective for C7-functionalization. nih.gov For instance, an N-amido group on an indole can direct C7-metalation after the more acidic C2 position is blocked, typically by silylation. nih.gov A similar approach could be conceptually applied to benzothiophene. Following the regioselective deprotonation to create a C7-lithiated intermediate, the reaction is quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or hexabromoethane, to install the bromine atom at the C7 position with high precision.

N-Bromosuccinimide (NBS) and Molecular Bromine Mediated Approaches in Controlled Conditions

N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are the most common reagents for electrophilic bromination. However, their reaction with unsubstituted benzothiophene typically yields 3-bromobenzothiophene as the major product. chemicalbook.com To achieve C7-bromination, the greater reactivity of the C2 and C3 positions must be overcome or circumvented.

One strategy is to use a substrate where the C2 and C3 positions are already substituted (blocked), thereby forcing the electrophilic attack to occur on the less reactive benzene (B151609) ring. Another approach involves fine-tuning the reaction conditions. The choice of solvent can significantly influence the regioselectivity of NBS bromination. mdma.chthieme-connect.de For example, using acetonitrile (B52724) as a solvent has been shown to enhance reactivity and promote nuclear bromination on activated aromatic systems over benzylic bromination. mdma.ch In the case of 4-substituted 1H-indazoles, treatment with NBS in DMF at elevated temperatures resulted in regioselective C7-bromination. nih.gov This suggests that for benzothiophene derivatives, carefully selected conditions, potentially involving polar aprotic solvents and controlled temperatures, could favor substitution at the C7 position.

Radical bromination conditions, which typically involve NBS with a radical initiator, generally lead to substitution at benzylic positions. testbook.com Therefore, electrophilic conditions are necessary for aromatic ring bromination. The table below compares outcomes for different brominating agents and conditions on thiophene-based heterocycles.

Reagent/ConditionsSubstrate ExampleMajor ProductCitation
NBS, CH₃CN, 0°C to RT2-Methylbenzo[b]thiophene3-Bromo-2-methylbenzo[b]thiophene
NBS, CHCl₃/Acetic AcidBenzo[b]thiophene3-Bromo-1-benzothiophene chemicalbook.com
NBS, DMF, 80°C4-Sulfonamido-1H-indazole7-Bromo-4-sulfonamido-1H-indazole nih.gov
Br₂, Acetic AcidMethyl indole-3-carboxylateMethyl 5,6-dibromoindole-3-carboxylate researchgate.net

Bromocyclization of Precursor Alkynes Utilizing N-Methylpyrrolidin-2-one Hydrotribromide (MPHT)

An alternative to direct bromination of a pre-formed benzothiophene ring is the construction of the heterocyclic system with the bromine atom already incorporated. Electrophilic cyclization of alkyne precursors is a robust method for this purpose. This strategy typically involves an o-alkynylthioanisole derivative, which undergoes an intramolecular cyclization triggered by an electrophilic bromine source.

While the prompt mentions N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), more commonly reported electrophiles for this transformation include molecular bromine (Br₂), iodine (I₂), iodine monochloride (ICl), and N-bromosuccinimide (NBS). nih.gov The reaction proceeds via the activation of the carbon-carbon triple bond by the bromine electrophile, which is then attacked by the tethered sulfur nucleophile. This cyclization typically leads to the formation of 3-halobenzo[b]thiophenes. nih.gov To synthesize a 7-bromo derivative via this route, the starting aryl thioether would need to already contain a bromine atom at the appropriate position, which would then be carried through the cyclization sequence.

Targeted Methylation and Alkylation Strategies for C3-Position Functionalization

The introduction of a methyl or other alkyl group at the C3 position of the benzothiophene scaffold is a critical step in the synthesis of the target compound. While this position is the most nucleophilic and generally favored for electrophilic attack, achieving selective C3-alkylation without side reactions can be challenging.

C-H Functionalization Approaches for Selective C3-Alkylation

Direct C-H functionalization has emerged as a highly efficient and atom-economical method for forming carbon-carbon bonds. However, direct C3-alkylation of benzothiophenes is less developed than arylation and can suffer from poor regioselectivity or require harsh conditions. researchgate.net

A novel, metal-free approach utilizes benzothiophene S-oxides as precursors to achieve completely regioselective C3-alkylation. researchgate.netdoaj.org This method proceeds via an interrupted Pummerer reaction. The benzothiophene is first oxidized to the corresponding S-oxide. Activation of the S-oxide generates a reactive intermediate that is trapped by a suitable nucleophilic coupling partner, such as an allyl silane (B1218182) or propargyl silane. This process delivers the alkyl group exclusively to the C3 position under mild, metal-free conditions. researchgate.net This strategy effectively reverses the normal polarity of the C3 position (umpolung), allowing for the coupling of two inherently nucleophilic sites.

Benzothiophene S-oxideCoupling PartnerProductCitation
Benzothiophene-1-oxideAllyltrimethylsilane3-Allylbenzothiophene researchgate.net
Benzothiophene-1-oxide(Prop-2-yn-1-yl)trimethylsilane3-(Prop-2-yn-1-yl)benzothiophene researchgate.net
2-Methylbenzothiophene-1-oxide4-Methoxyphenol3-(2-Hydroxy-5-methoxyphenyl)-2-methylbenzothiophene researchgate.net

Alkylation Reactions in Benzothiophene Derivative Synthesis

Beyond the S-oxide strategy, other methods have been developed for introducing substituents at the C3 position. Gold-catalyzed oxyarylation of benzothiophene S-oxides with alkynes provides another route to C3-alkylated products, though it can sometimes produce C7-alkylated isomers as minor byproducts. acs.org

Alternatively, the C3 substituent can be introduced during the construction of the benzothiophene ring itself. A one-step synthesis from o-silylaryl triflates and alkynyl sulfides via an aryne intermediate allows for the formation of a wide range of 3-substituted benzothiophenes. rsc.orgrsc.org The nature of the C3 substituent is determined by the specific alkynyl sulfide (B99878) used in the reaction. This method is highly versatile and tolerates a broad range of functional groups. rsc.org

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed. For example, a C3-chlorinated benzothiophene derivative can be coupled with a boronic acid to introduce a new group at the C3 position, demonstrating the utility of halogenated benzothiophenes as synthetic intermediates. nih.gov

Radical Bromination of C3-Methyl Groups for Subsequent Functionalization

The functionalization of the C3-methyl group of benzothiophene derivatives is a key strategy for creating diverse molecular structures. While direct C-H functionalization at the C3 position of benzothiophenes can be challenging due to regioselectivity issues, targeting the C3-methyl group offers a viable alternative. nih.gov Radical bromination provides a classic yet effective method for activating this position, paving the way for further chemical transformations.

The selective introduction of a bromine atom onto the C3-methyl group can be achieved using standard radical initiators, such as azobisisobutyronitrile (AIBN), and a bromine source like N-bromosuccinimide (NBS). This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group, followed by reaction with NBS to yield the brominated product and a succinimidyl radical to continue the chain. The resulting benzylic bromide is a versatile intermediate that can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

While information specifically detailing the radical bromination of 7-bromo-3-methyl-1-benzothiophene is not prevalent in the provided search results, the general principles of benzylic bromination are well-established in organic chemistry. The presence of the bromo substituent at the C7 position is unlikely to significantly interfere with the radical process at the C3-methyl group. However, reaction conditions would need to be carefully optimized to ensure high selectivity and yield.

Multi-Component and Cascade Reaction Sequences for Benzothiophene Assembly

Multi-component and cascade (or domino) reactions have emerged as powerful tools in organic synthesis, offering atom and step economy by combining multiple transformations in a single pot without the isolation of intermediates. rsc.orgacs.org These strategies are highly valuable for the rapid construction of complex molecular architectures like fused benzothiophene derivatives.

Domino reactions provide an efficient pathway to synthesize fused benzothiophene systems. nih.govrsc.org These reactions are designed to proceed through a cascade of intramolecular events, often triggered by a single catalytic or stoichiometric reagent. For instance, a K2CO3-promoted tunable domino reaction between thioisatins and α-bromoketones has been developed to synthesize benzothiophene-fused pyranones and thiochromen-fused furan (B31954) derivatives. rsc.org This process involves a C–S bond cleavage followed by a two-step condensation.

Another example is the catalyst-free, three-component domino reaction for synthesizing benzothiophene-fused pyrrolidones. rsc.orgresearchgate.net This method demonstrates excellent sustainability by using water as a solvent at room temperature. rsc.org Furthermore, an efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been achieved through a domino reaction protocol, which can then be used to generate a library of novel scaffolds, including benzothieno[3,2-b]pyridines. acs.orgnih.gov

Domino Reaction Type Reactants Products Key Features
K2CO3-promotedThioisatins, α-bromoketonesBenzothiophene fused pyranones, Thiochromen fused furansTunable synthesis by adjusting MgSO4 rsc.org
Catalyst-free three-componentThioisatins, α-bromoketones, aminesBenzothiophene fused pyrrolidonesWater as solvent, room temperature, transition metal-free rsc.orgresearchgate.net
Domino protocolKetones, 1,3-diones, 3-amino-2-formyl-benzothiophenesBenzothieno[3,2-b]pyridines, 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-onesEfficient synthesis of functionalized benzothiophenes acs.orgnih.gov

Arynes are highly reactive intermediates that have proven to be valuable in the synthesis of substituted aromatic compounds. wikipedia.org In the context of benzothiophene synthesis, aryne chemistry offers a one-step intermolecular approach to a wide range of 3-substituted benzothiophenes from readily available o-silylaryl triflates and alkynyl sulfides. rsc.orgrsc.org This method exhibits good functional group tolerance and allows for versatile C2 functionalizations, enabling the synthesis of diverse multisubstituted benzothiophene derivatives, including complex pentacyclic structures. rsc.orgelsevierpure.com

The reaction proceeds through the generation of an aryne intermediate, which then undergoes a [2+2] cycloaddition with the alkynyl sulfide, followed by a series of rearrangements to afford the benzothiophene core. rsc.org The versatility of this method is highlighted by the ability to introduce various substituents at the C3 position and to further functionalize the C2 position. researchgate.net

Transition Metal-Catalyzed Synthetic Routes to Substituted Benzothiophenes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiophenes are no exception. Palladium and copper catalysts, in particular, have been extensively used for their ability to mediate a variety of cyclization and cross-coupling reactions. google.com

Palladium catalysts are highly effective in promoting the synthesis of benzothiophenes through various pathways, including C-H functionalization and cross-coupling reactions. organic-chemistry.orgnih.gov One notable method involves a palladium-catalyzed domino reaction that combines C-S bond formation, cross-coupling, and cyclization using thiourea (B124793) as a sulfur source surrogate. organic-chemistry.org This approach provides access to structurally important biarylthioethers and benzothiophenes in high yields. organic-chemistry.org

Direct C-H arylation at the C3 position of benzothiophenes is traditionally achieved using palladium catalysts with coupling partners like aryl halides, boronic acids, or silanes. nih.govresearchgate.net Additionally, palladium-catalyzed intramolecular C-S bond formation from thiobenzanilides via C-H functionalization offers a route to 2-substituted benzothiazoles, a related class of sulfur-containing heterocycles. nih.gov The choice of ligand is often crucial in these reactions, influencing both reactivity and selectivity. nih.gov

Palladium-Catalyzed Reaction Starting Materials Product Key Features
Domino C-S coupling/cyclizationAryl halides/bromides, thioureaBiarylthioethers, BenzothiophenesCost-effective and air/moisture-stable sulfur surrogate organic-chemistry.org
Direct C3 C-H arylationBenzothiophenes, aryl halides/boronic acids/silanesC3-arylated benzothiophenesRequires palladium catalysts nih.govresearchgate.net
C-H functionalization/intramolecular C-S bond formationThiobenzanilides2-substituted benzothiazolesUtilizes a Pd(II)/Cu(I) catalytic system nih.gov

Copper catalysis provides a valuable alternative and sometimes complementary approach to palladium for the synthesis of benzothiophenes. Copper-catalyzed intramolecular S-arylation is a key step in several synthetic strategies. For instance, the synthesis of benzofuro[3,2-c]quinolin-6(5H)-ones involves a copper(I)-catalyzed intramolecular tandem acylation/O-arylation. nih.gov While this example leads to an oxygen-containing heterocycle, similar principles can be applied to sulfur-based systems.

Copper catalysts are also effective in one-pot syntheses of benzo[b]furans from 1-aryl- or 1-alkylketones, where a copper-catalyzed O-arylation follows an iron-catalyzed halogenation. acs.orgnih.gov This highlights the potential for copper to catalyze the key C-S bond-forming cyclization step in the synthesis of benzothiophenes from appropriately substituted precursors. Furthermore, copper has been used in sequential arylation and intramolecular annulation reactions to produce complex heterocyclic systems. rsc.org The development of cascade reactions involving copper-catalyzed azide-alkyne cycloadditions and C-H functionalizations also provides access to annulated 1,2,3-triazoles, demonstrating the power of copper in constructing fused ring systems. beilstein-journals.org

Microwave-Assisted Synthetic Approaches to Substituted Benzothiophenes

Microwave-assisted organic synthesis has emerged as a powerful technique in modern chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced product purity. researchgate.netnih.gov This approach has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including substituted benzothiophenes, which are important scaffolds in medicinal chemistry and materials science. rsc.orgorganic-chemistry.org

The application of microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to accelerated reaction rates. researchgate.net This is particularly advantageous in the synthesis of benzothiophene derivatives, where traditional methods often require prolonged reaction times at elevated temperatures. nih.govrsc.org

A notable example of microwave-assisted synthesis is the rapid preparation of 3-aminobenzo[b]thiophenes. By irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine (B128534) in DMSO at 130°C, the desired products can be obtained in yields ranging from 58–96% in a significantly shortened timeframe compared to conventional heating. rsc.org This method provides a versatile platform for accessing various substituted benzothiophenes that can be further elaborated into biologically active molecules. rsc.org

For instance, the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde (B167295) under basic conditions to yield methyl 5-nitrobenzo[b]thiophene-2-carboxylate was significantly expedited using microwave dielectric heating. The reaction time was reduced from 17 hours to just 15 minutes at 90°C, affording the product in good yield. rsc.org Similarly, saponification of the resulting ester to the corresponding carboxylic acid was completed in 3 minutes at 100°C under microwave irradiation. rsc.org

Another efficient microwave-assisted protocol involves the one-pot synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. This method utilizes the reaction of an aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation without the need for a catalyst. clockss.org The reaction proceeds rapidly, providing the desired products in high yields. clockss.org For example, the reaction to form ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was optimized at 80°C for 30 minutes with a microwave power of 350 W, resulting in a quantitative yield. clockss.org

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, has also been adapted for microwave-assisted conditions. The synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, an activated nitrile, sulfur, and morpholine (B109124) in ethanol (B145695) was achieved in 20 minutes at 70°C, a significant improvement over the 4 hours required for classical heating. organic-chemistry.org This approach not only reduces the reaction time but also improves yields and product purity. organic-chemistry.org

Furthermore, microwave irradiation has been employed in the synthesis of benzothiophene-fused pyrrole (B145914) derivatives. The reaction of C-(4-substituted-phenyl)-N-(benzoyl)-N-methylglycines with benzo[b]thiophene 1,1-dioxide in toluene (B28343) under microwave irradiation leads to the formation of these fused heterocyclic systems. nih.gov

The table below summarizes key research findings on the microwave-assisted synthesis of substituted benzothiophenes and related heterocyclic systems.

Starting MaterialsReagents/ConditionsProductYield (%)Reaction TimeReference
2-Halobenzonitriles, Methyl thioglycolateTriethylamine, DMSO, 130°C, Microwave3-Aminobenzo[b]thiophenes58-9635 min rsc.orgrsc.org
2-Chloro-5-nitrobenzaldehyde, Methyl thioglycolateBasic conditions, 90°C, MicrowaveMethyl 5-nitrobenzo[b]thiophene-2-carboxylateGood15 min rsc.org
Methyl 5-nitrobenzo[b]thiophene-2-carboxylateBasic conditions, 100°C, Microwave5-Nitrobenzo[b]thiophene-2-carboxylic acidExcellent3 min rsc.org
Aminothiazole, Aldehyde, Ethyl acetoacetateAcetic acid, 80°C, 350 W Microwave7-Methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivativesHigh30 min clockss.org
Arylacetaldehydes, Activated nitrile, Sulfur, MorpholineEthanol, 70°C, Microwave5-Substituted-2-aminothiophenesHigh20 min organic-chemistry.org
C-(4-substituted-phenyl)-N-(benzoyl)-N-methylglycines, Benzo[b]thiophene 1,1-dioxideToluene, MicrowaveBenzothiophene-fused pyrrole derivatives-- nih.gov

Reactivity and Functionalization Studies of 7 Bromo 3 Methyl 1 Benzothiophene Derivatives

Electrophilic Aromatic Substitution Reactions on Benzothiophene (B83047) Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic compounds. libretexts.org In benzothiophene systems, the thiophene (B33073) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring due to the electron-donating nature of the sulfur atom. The position of electrophilic attack is directed by the existing substituents on the ring. uoanbar.edu.iq

Regioselectivity of Electrophilic Introduction at C2 and C4 Positions

In unsubstituted benzothiophene, electrophilic attack preferentially occurs at the C3 position. However, when the C3 position is blocked, as in 7-Bromo-3-methyl-1-benzothiophene, the electrophile is directed to other positions on the benzothiophene ring system. The primary sites for electrophilic attack in 3-substituted benzothiophenes are the C2 and C4 positions. researchgate.net The regioselectivity between these two positions is influenced by a combination of electronic and steric factors.

Generally, the C2 position is electronically favored for electrophilic attack due to the ability of the sulfur atom to stabilize the resulting cationic intermediate (arenium ion) through resonance. uci.edu However, the steric hindrance posed by the adjacent C3-methyl group can influence the approach of the electrophile. Electrophilic substitution at the C4 position, while electronically less favored than C2, can become significant, particularly with smaller electrophiles or under specific reaction conditions that favor thermodynamic control. researchgate.net

Influence of C7-Bromo and C3-Methyl Substituents on Electrophilic Reactivity

The substituents on the this compound ring play a crucial role in modulating its reactivity towards electrophiles. libretexts.org

C7-Bromo Group: The bromine atom at the C7 position is a deactivating group due to its electron-withdrawing inductive effect. libretexts.org This effect reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack. However, the bromine atom also possesses lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to itself (C6 and C8, although C8 is not available in the benzothiophene system). The interplay of these inductive and resonance effects generally leads to a deactivation of the benzene ring towards electrophilic substitution. libretexts.org

The combined influence of the activating C3-methyl group and the deactivating C7-bromo group results in a complex reactivity profile. Electrophilic attack will predominantly occur on the more activated thiophene ring, with the C2 and C4 positions being the most likely sites of substitution. The precise ratio of C2 to C4 substituted products will depend on the specific electrophile and reaction conditions employed. chemrxiv.orgnih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Processes on Halogenated Benzothiophenes.youtube.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. youtube.comlibretexts.org This process typically proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. youtube.comlibretexts.org

Reactivity Profile of the C7-Bromo Substituent towards Nucleophilic Attack.youtube.com

The C7-bromo substituent on the this compound ring is located on the benzene portion of the molecule. For a nucleophilic attack to occur at this position, the aromatic ring must be sufficiently electron-deficient to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comnih.gov

In the case of this compound, the presence of strong electron-withdrawing groups ortho or para to the bromine atom would be required to significantly activate it towards SNAr. youtube.comlibretexts.org The C3-methyl group, being an electron-donating group, does not contribute to this activation. Therefore, the C7-bromo substituent is generally considered to be unreactive towards nucleophilic aromatic substitution under standard conditions. Forcing conditions, such as the use of very strong nucleophiles or high temperatures, might lead to some reaction, but it is not a synthetically favorable process for this particular substrate.

Cross-Coupling Reactions at Brominated Positions of Benzothiophene Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Aryl bromides are excellent substrates for these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions.perlego.comresearchgate.netnih.govwikipedia.orgmdpi.comresearchgate.netnih.govorganic-chemistry.orgnih.govntnu.nonih.govtcichemicals.com

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is known for its mild reaction conditions, high functional group tolerance, and excellent yields. researchgate.nettcichemicals.com

The C7-bromo position of this compound is well-suited for Suzuki-Miyaura coupling reactions. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. libretexts.org

This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C7 position of the benzothiophene core, leading to the synthesis of a diverse library of 7-aryl-3-methyl-1-benzothiophene derivatives. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields.

Table 1: Reactivity Summary of this compound

Reaction TypePosition(s)ReactivityInfluencing Factors
Electrophilic Aromatic SubstitutionC2, C4FavorableActivating C3-methyl group directs to the thiophene ring. Steric hindrance from the C3-methyl group can influence the C2/C4 ratio. The C7-bromo group deactivates the benzene ring.
Nucleophilic Aromatic SubstitutionC7UnfavorableLack of strong electron-withdrawing groups to activate the C7-bromo substituent.
Suzuki-Miyaura CouplingC7FavorableThe C7-bromo position is an excellent handle for palladium-catalyzed cross-coupling reactions.

Sonogashira and Heck Coupling Reactions

The Sonogashira and Heck coupling reactions are powerful palladium-catalyzed methods for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of complex organic molecules from simpler precursors.

The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. researchgate.net This reaction is widely used to construct substituted alkynes. Research has demonstrated the successful application of copper-free Sonogashira coupling reactions in water using thermoresponsive polymer micelles, which promote the reaction and facilitate product isolation. semanticscholar.orgmdpi.com For instance, the reaction of 4-iodoanisole (B42571) with phenylacetylene (B144264) in the presence of a palladium catalyst and a copolymer like NS in water can yield the corresponding coupled product. mdpi.com The use of such systems can lead to the precipitation of the product, simplifying its purification. mdpi.com

The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. researchgate.net This reaction is a versatile tool for the synthesis of substituted alkenes. Studies have shown that thermoresponsive diblock copolymers can be utilized for palladium-catalyzed Heck reactions in water, offering an environmentally benign alternative to traditional organic solvents. semanticscholar.org The efficiency of these reactions can be influenced by the choice of copolymer and catalyst system. For example, palladium complexes of NNC-pincer ligands have shown high catalytic activity in Heck reactions conducted in aqueous micellar solutions. mdpi.com

Summary of Sonogashira and Heck Coupling Reactions
ReactionKey FeaturesCatalyst/ConditionsExample Substrates
Sonogashira CouplingForms C(sp)-C(sp2) bonds.Palladium catalyst, often with a copper co-catalyst (though copper-free versions exist). researchgate.netAryl halides and terminal alkynes.
Heck CouplingForms C(sp2)-C(sp2) bonds.Palladium catalyst and a base.Unsaturated halides and alkenes.

Kumada and Negishi Coupling Reactions

The Kumada and Negishi couplings are foundational cross-coupling reactions that utilize organometallic reagents to form new carbon-carbon bonds.

The Kumada coupling employs a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by a nickel or palladium complex. This method is effective for coupling aryl, vinyl, and alkyl fragments. However, successful Kumada couplings with alkyl halides can be challenging.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. Organozinc reagents are generally less reactive than Grignard reagents, which allows for the presence of functional groups like esters and nitriles in the substrates. Palladium-catalyzed Negishi-type couplings of bromoarenes with dimethylzinc (B1204448) have been shown to be a high-yielding route to methylarenes, tolerating a wide variety of aromatic substituents. researchgate.net

Comparison of Kumada and Negishi Coupling Reactions
ReactionOrganometallic ReagentKey AdvantagesCatalyst
Kumada CouplingGrignard Reagent (R-MgX)High reactivity of the organometallic reagent.Nickel or Palladium.
Negishi CouplingOrganozinc Reagent (R-ZnX)Higher functional group tolerance compared to Kumada coupling. Nickel or Palladium.

Regioselectivity in Cross-Coupling of Polyhalogenated Benzothiophenes

The presence of multiple halogen atoms on a benzothiophene ring introduces the challenge of regioselectivity in cross-coupling reactions. The selective functionalization of one halogen over another is crucial for the synthesis of well-defined, complex molecules.

In polyhalogenated systems, the relative reactivity of the C-X bonds (where X is a halogen) can often be exploited to achieve regioselective coupling. For instance, in palladium-catalyzed C-H homocoupling of bromothiophene derivatives, bromine atoms at the 3- and 4-positions have been shown to remain intact under the reaction conditions used for coupling at other positions. acs.org This differential reactivity allows for sequential functionalization.

Furthermore, the choice of catalyst and reaction conditions can be modulated to control the site of reaction. For example, the use of specific ligands can influence the outcome of the coupling. In some cases, a tandem approach involving a halogen dance reaction followed by a cross-coupling can be employed to access otherwise difficult-to-reach isomers.

C-H Functionalization Strategies for Benzothiophene Derivatives

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. sigmaaldrich.com

Metal-Free C3 C-H Arylation and Alkylation via Interrupted Pummerer Reactions

A significant advancement in the functionalization of benzothiophenes is the development of metal-free methods for C-H arylation and alkylation. One such strategy involves the use of readily accessible benzothiophene S-oxides in an interrupted Pummerer reaction. manchester.ac.uknih.govresearchgate.net This approach allows for the regioselective introduction of aryl, allyl, or propargyl groups at the C3 position of benzothiophenes. manchester.ac.uk The reaction proceeds through a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key C-C bond-forming step. manchester.ac.uk This method is advantageous as it does not require a directing group and proceeds under mild conditions with high regioselectivity. researchgate.netresearchgate.net

Directed C-H Activation for Remote Functionalization

Directed C-H activation is a powerful strategy for achieving site-selective functionalization of C-H bonds that are otherwise unreactive. nih.gov This approach utilizes a directing group, which is a functional group within the substrate that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. sigmaaldrich.com This proximity effect enables the selective cleavage and functionalization of that C-H bond. sigmaaldrich.com

This strategy has been applied to achieve remote C-H functionalization, where a C-H bond at a position distant from the directing group is activated. nih.gov For instance, catalytic bifunctional templates have been designed to bind to a heterocyclic substrate and direct the functionalization of a remote C-H bond. nih.gov This method has been used for the site-selective C-H olefination of heterocyclic substrates. nih.gov

Halogen Dance Reactions and Halogen-Lithium Exchange in Benzothiophene Systems

The halogen dance reaction is an isomerization process in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is typically initiated by a strong base and proceeds through a series of deprotonation and halogenation steps. wikipedia.orgwhiterose.ac.uk The driving force for this reaction is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org

Closely related to the halogen dance is the halogen-lithium exchange reaction. This is a rapid process where a halogen atom is exchanged for a lithium atom upon treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium. harvard.edu This reaction is often faster than deprotonation and is a common method for generating aryllithium and vinyllithium (B1195746) reagents. harvard.edu In the context of polyhalogenated benzothiophenes, selective halogen-lithium exchange can be achieved by taking advantage of the different reactivities of the halogens or by controlling the reaction temperature.

Oxidative Transformations of the Benzothiophene Core

The sulfur atom within the 1-benzothiophene scaffold is susceptible to oxidation, allowing for the synthesis of derivatives with modified electronic and structural properties. These transformations typically yield the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides), which serve as important intermediates for further functionalization or as target molecules with unique biological and material properties. nih.govmdpi.com The oxidation state of the sulfur atom significantly influences the chemical reactivity and physical characteristics of the benzothiophene ring system. mdpi.com

The conversion of benzothiophenes to their S-oxides and S,S-dioxides is a fundamental transformation. The oxidation to S-oxides can activate the benzothiophene core for subsequent C-H functionalization reactions. nih.gov Further oxidation leads to the highly stable sulfone derivatives. These sulfones, such as benzo[b]thiophene-1,1-dioxides, are valuable scaffolds in medicinal chemistry and materials science. nih.govnih.govresearchgate.net

Common laboratory methods for the oxidation of the benzothiophene core involve the use of strong oxidizing agents. A widely employed method is the reaction with hydrogen peroxide (H₂O₂), often in an acidic medium like acetic acid. nih.govacs.org For instance, heating a solution of a benzothiophene derivative in acetic acid with aqueous hydrogen peroxide effectively yields the corresponding 1,1-dioxide. nih.govacs.org Another powerful reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which can be used for sequential oxidation, first to the sulfoxide (B87167) and then to the sulfone. mdpi.com The choice of reagent and reaction conditions allows for controlled oxidation to the desired state.

Research on analogs such as 3-methylbenzo[b]thiophene (B106505) and 3-bromobenzo[b]thiophene provides direct insight into the oxidative pathways applicable to this compound. The oxidation of 3-methylbenzo[b]thiophene with 30% hydrogen peroxide in acetic acid at 100°C yields 3-methylbenzo[b]thiophene 1,1-dioxide in good yield. acs.org Similarly, 3-bromobenzo[b]thiophene can be converted to 3-bromobenzo[b]thiophene 1,1-dioxide in 89% yield under the same conditions. nih.gov These examples demonstrate the feasibility and efficiency of this oxidative method for substituted benzothiophenes.

The table below summarizes representative oxidative transformations of the benzothiophene core based on closely related derivatives.

Table 1: Oxidative Transformations of Benzothiophene Derivatives

Starting Material Oxidizing Agent Reaction Conditions Product Yield (%) Reference
3-Bromobenzo[b]thiophene 30% Hydrogen Peroxide Acetic acid, 100°C, 1 h 3-Bromobenzo[b]thiophene 1,1-dioxide 89 nih.gov
3-Methylbenzo[b]thiophene 30% Hydrogen Peroxide Acetic acid, 100°C, 1.5 h 3-Methylbenzo[b]thiophene 1,1-dioxide 68 acs.org

Computational and Theoretical Investigations of 7 Bromo 3 Methyl 1 Benzothiophene

Quantum Chemical Calculations for Molecular Structure and Reactivity Profiling

Quantum chemical calculations have proven to be an invaluable tool for elucidating the fundamental characteristics of 7-Bromo-3-methyl-1-benzothiophene.

Density Functional Theory (DFT) calculations, often employing basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry of this compound. bhu.ac.in These calculations provide precise data on bond lengths and bond angles, which are crucial for understanding the molecule's three-dimensional structure. The electronic structure, including the distribution of electron density and atomic charges, is also determined through these methods. For instance, Mulliken atomic charge analysis can reveal the partial charges on each atom, offering insights into the molecule's polarity and reactive sites. bhu.ac.in

Table 1: Theoretical Geometric Parameters for a Benzothiophene (B83047) Derivative

Parameter Bond/Angle Value
Bond Length C19-C21 1.38 Å
Bond Length C21-C23 1.41 Å
Bond Angle C19-C21-C23 118.99°

Note: This table presents example data for a related benzothiophene derivative to illustrate the type of information obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a powerful approach to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. conicet.gov.ar A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in It maps the electrostatic potential, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in Typically, red-colored areas on an MEP map indicate negative potential (attractive to electrophiles), while blue areas represent positive potential (attractive to nucleophiles). bhu.ac.in

Table 2: Frontier Molecular Orbital Energies and Related Parameters

Parameter Description Typical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.2
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8 to -3.4
Energy Gap (ΔE) ELUMO - EHOMO 2.8 to 4.7

Note: These values are illustrative for substituted benzothiazole (B30560) and furan (B31954) derivatives and provide a general context. mdpi.com Specific values for this compound would depend on the computational method and basis set used.

Quantum chemical calculations are instrumental in elucidating the mechanisms of complex synthetic transformations involving benzothiophene derivatives. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. mdpi.com This computational insight helps in understanding the regioselectivity and stereoselectivity of reactions, and can even predict unexpected reaction outcomes. mdpi.com For example, calculations can reveal the energetic barriers for different possible reaction channels, explaining why one product is formed preferentially over another. mdpi.com

Structure-Reactivity and Structure-Selectivity Relationships (SRS/SAR)

The reactivity and selectivity of this compound in chemical reactions are significantly influenced by the electronic and steric properties of its bromine and methyl substituents.

The bromine atom at the 7-position and the methyl group at the 3-position exert distinct electronic effects on the benzothiophene core. The bromine atom, being an electron-withdrawing group, can influence the electron density of the aromatic system, affecting its susceptibility to electrophilic and nucleophilic attack. frontiersin.org Conversely, the methyl group is an electron-donating group, which can increase the electron density in the ring system. These opposing electronic influences can direct the regioselectivity of substitution reactions. frontiersin.orgrsc.org For example, in electrophilic substitution reactions, the interplay of these substituent effects determines the position of attack on the benzothiophene ring. rsc.org

Beyond electronic effects, the steric hindrance imposed by the bromine and methyl groups plays a crucial role in determining reaction outcomes. The bulkiness of these substituents can block access to certain reactive sites, thereby favoring attack at less sterically hindered positions. This is particularly important in reactions involving bulky reagents or in the formation of transition states where steric clash can be significant. The regioselectivity of reactions such as bromination and nitration can be heavily influenced by the steric environment created by the existing substituents on the benzothiophene ring. rsc.org

Molecular Modeling and Docking Studies in Drug Discovery Research

The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry. In this context, computational methods, particularly molecular modeling and docking studies, have emerged as indispensable tools for accelerating the drug discovery process. For heterocyclic compounds like this compound, these in silico techniques provide profound insights into their potential as drug candidates by elucidating their interactions with biological targets at a molecular level. While specific docking studies on this compound are not extensively documented in publicly available literature, the broader class of benzothiophene derivatives has been the subject of numerous computational investigations, offering a framework for understanding the potential applications of this specific molecule.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This information is crucial for designing compounds with enhanced affinity and selectivity for a specific biological target. For instance, studies on various benzothiophene derivatives have demonstrated their potential as inhibitors of a range of enzymes implicated in diseases such as cancer, neurodegenerative disorders, and microbial infections. nih.govnih.govnih.gov

Key Methodologies and Findings from Related Benzothiophene Derivatives:

Research on analogous benzothiophene structures has successfully utilized a combination of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, molecular dynamics (MD) simulations, and molecular docking to identify promising drug leads. These studies often reveal key amino acid residues within the active sites of target proteins that are crucial for the binding and activity of the benzothiophene scaffold. nih.gov For example, interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking are frequently identified as critical for stabilizing the ligand-protein complex.

In the context of cancer therapy, benzothiophene-containing compounds have been investigated as selective estrogen receptor downregulators (SERDs). nih.gov Molecular modeling of these derivatives has helped in designing novel compounds with improved antagonistic and degradation activities against the estrogen alpha receptor (ERα). nih.gov These studies have highlighted the importance of specific substitutions on the benzothiophene ring to optimize interactions with key residues like ARG394, GLU353, and PHE404. nih.gov

Similarly, in the realm of neurodegenerative diseases, benzothiophene derivatives have been explored as potential inhibitors of cholinesterases (ChE), enzymes linked to the progression of Alzheimer's disease. nih.gov Docking studies have been instrumental in understanding the binding modes of these compounds within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing that hydrophobic interactions and specific hydrogen bonds contribute significantly to their inhibitory potential. nih.gov

Furthermore, investigations into the anticancer potential of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have utilized molecular docking to predict their binding affinity to targets like pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA), which are upregulated in tumor cells. nih.gov

Illustrative Data from Docking Studies of Benzothiophene Derivatives:

To exemplify the type of data generated from such computational studies, the following tables present representative findings from molecular docking analyses of various benzothiophene derivatives against different biological targets. It is important to note that this data is for related compounds and not for this compound itself.

Table 1: Representative Binding Affinities of Benzothiophene Derivatives against Various Drug Targets

Derivative ClassTarget EnzymeBinding Affinity (kcal/mol)
Benzothiophene-containing SERDsEstrogen Receptor Alpha (ERα)-9.0 to -11.5
Thiophene-benzothiazepine hybridsButyrylcholinesterase (BChE)-8.5 to -9.2
Tetrahydrobenzo[b]thiophene derivativesPyruvate Dehydrogenase Kinase 1 (PDK1)-7.5 to -8.8
Benzothiophene-chalcone hybridsAcetylcholinesterase (AChE)-8.0 to -9.5

Note: The binding affinity values are illustrative and sourced from various studies on benzothiophene derivatives. Lower negative values indicate stronger predicted binding.

Table 2: Key Interacting Residues for Benzothiophene Derivatives in Enzyme Active Sites

Target EnzymeKey Interacting Amino Acid ResiduesType of Interaction
Estrogen Receptor Alpha (ERα)ARG394, GLU353, PHE404, ILE424Hydrogen Bonding, Hydrophobic
Butyrylcholinesterase (BChE)TRP82, TYR332, PHE329π-π Stacking, Hydrophobic
Pyruvate Dehydrogenase Kinase 1 (PDK1)VAL155, ILE158, TYR161Hydrophobic, van der Waals
Acetylcholinesterase (AChE)TRP279, TYR121, PHE330π-π Stacking, Hydrophobic

Note: This table summarizes common interacting residues identified in docking studies of various benzothiophene derivatives with their respective targets.

The insights gained from these computational studies on related benzothiophene compounds provide a strong rationale for the investigation of this compound using similar in silico approaches. The presence of the bromo and methyl substituents on the benzothiophene core of this specific molecule would likely influence its electronic properties and steric profile, potentially leading to unique interactions with various biological targets. Future molecular modeling and docking studies are warranted to fully explore the therapeutic potential of this compound in drug discovery research.

Advanced Applications of 7 Bromo 3 Methyl 1 Benzothiophene and Its Derivatives in Chemical Research

Medicinal Chemistry Research and Drug Discovery Scaffolds

The inherent physicochemical properties of the benzothiophene (B83047) ring system make it a privileged scaffold in drug design. Its derivatives have been extensively investigated for a multitude of therapeutic applications, demonstrating significant potential in the ongoing search for novel and effective treatments for a range of diseases.

Anticancer Agents and Proposed Mechanisms of Action

Derivatives of the benzothiophene core are a significant area of exploration in the development of novel anticancer therapeutics. The versatility of this scaffold allows for the design of molecules that can interact with various biological targets implicated in cancer progression.

One approach involves the design of benzothiophene acrylonitrile (B1666552) analogs. For instance, certain analogs have been shown to possess potent anticancer properties by interfering with tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to mitotic catastrophe and cell death in cancer cells. nih.gov A notable feature of some of these compounds is their effectiveness against multidrug-resistant cancer cell lines, suggesting they are not substrates for P-glycoprotein, a common mechanism of drug resistance. nih.gov

Another strategy focuses on inhibiting key signaling pathways within cancer cells. Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as inhibitors of the RhoA/ROCK pathway. nih.gov This pathway is crucial for cellular processes that promote tumor growth and metastasis. nih.govpeerj.com By inhibiting this pathway, these compounds can significantly reduce the proliferation, migration, and invasion of cancer cells, while also promoting apoptosis. nih.govpeerj.com

Furthermore, 5-hydroxybenzothiophene derivatives have been identified as potent multi-target kinase inhibitors. tandfonline.com Kinases are a class of enzymes that are often dysregulated in cancer. A particular hydrazide derivative of 5-hydroxybenzothiophene has demonstrated significant inhibitory activity against several kinases, including Clk4, DRAK1, and haspin, leading to broad-spectrum anticancer activity. tandfonline.com This compound was found to induce G2/M cell cycle arrest and apoptosis in glioblastoma cells. tandfonline.com

Compound TypeProposed Mechanism of ActionTarget Cell Lines/ModelsReference
Benzothiophene Acrylonitrile AnalogsInterference with tubulin polymerizationVarious cancer cell lines, including multidrug-resistant nih.gov
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide DerivativesInhibition of the RhoA/ROCK pathwayMDA-MB-231 breast cancer cells nih.govpeerj.com
5-hydroxybenzothiophene Hydrazide Derivative (16b)Multi-target kinase inhibitionHCT-116, A549, U87MG, Hela cells tandfonline.com

Antimicrobial and Antitubercular Activity Studies

The benzothiophene scaffold has proven to be a valuable template for the development of new antimicrobial and antitubercular agents, addressing the critical need for new drugs to combat infectious diseases.

In the fight against tuberculosis, derivatives of benzo[b]thiophene-2-carboxylic acid have shown promising results. nih.gov Specifically, compounds with a bromo substituent have demonstrated good activity against both active and dormant Mycobacterium tuberculosis. nih.gov Molecular docking studies suggest that these compounds may exert their effect by inhibiting the DprE1 enzyme, a key component in the mycobacterial cell wall synthesis. nih.govacs.org Further research has identified 3-substituted benzo[b]thiophene-1,1-dioxides as effective inhibitors of M. tuberculosis growth. peerj.comnih.gov While some of these compounds, particularly those with tetrazole and oxadiazole substituents, showed high potency, they also exhibited cytotoxicity, indicating a need for further optimization. peerj.comnih.gov

Beyond tuberculosis, benzothiophene derivatives have demonstrated broader antimicrobial activity. A series of thiosemicarbazones incorporating 3-methyl and 3-bromo substituted benzo[b]thiophene have been synthesized and evaluated for their antibacterial and antifungal properties. tandfonline.com These compounds generally showed higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria. tandfonline.com Additionally, 3-halobenzo[b]thiophene derivatives, particularly those with chloro and bromo substitutions, have exhibited low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and the yeast Candida albicans. mdpi.com For instance, a cyclohexanol-substituted 3-chlorobenzo[b]thiophene was found to have rapid bactericidal activity against Staphylococcus aureus. mdpi.com

Compound SeriesTarget Organism(s)Notable FindingsReference(s)
Benzo[b]thiophene-2-carboxylic acid derivativesMycobacterium tuberculosis H37Ra, M. bovis BCGBromo-substituted compounds show good activity; potential inhibition of DprE1 enzyme. nih.govacs.org
3-substituted benzo[b]thiophene-1,1-dioxidesMycobacterium tuberculosisTetrazole and oxadiazole derivatives are potent but show cytotoxicity. peerj.comnih.gov
3-methyl/3-bromo benzo[b]thiophene thiosemicarbazonesGram-positive and Gram-negative bacteria, C. albicansHigher efficacy against Gram-positive bacteria. tandfonline.com
3-halobenzo[b]thiophene derivativesGram-positive bacteria, C. albicansChloro- and bromo-substituted derivatives show low MIC values; rapid bactericidal activity against S. aureus. mdpi.com

Modulation of Biological Targets, Including Enzymes, Receptors, Kinases, and Histone Deacetylases (HDACs)

The chemical tractability of the benzothiophene nucleus allows for its modification to target a wide array of biological molecules with high specificity and potency.

As previously mentioned, 5-hydroxybenzothiophene derivatives have been successfully developed as multi-target kinase inhibitors, demonstrating the potential of this scaffold to interact with the ATP-binding site of these crucial enzymes. tandfonline.com One particular hydrazide derivative exhibited low nanomolar IC50 values against a panel of kinases, including Clk4, DRAK1, and haspin. tandfonline.com The inhibition of these kinases disrupts cellular signaling pathways that are essential for cancer cell proliferation and survival. tandfonline.com

The benzothiophene scaffold has also been utilized to create inhibitors for other enzyme classes. For example, benzo[b]thiophene-chalcone hybrids have been synthesized and identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are important targets in the treatment of neurodegenerative diseases like Alzheimer's disease. Molecular docking studies have helped to elucidate the binding interactions between these inhibitors and the enzyme active sites. nih.gov

Furthermore, the RhoA/ROCK signaling pathway, which is regulated by GTPases, has been a target for benzo[b]thiophene-based inhibitors. nih.gov Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been shown to covalently bind to and inhibit RhoA, thereby disrupting downstream signaling that promotes cancer cell motility and invasion. nih.govpeerj.com

While the benzothiophene core is a component of various enzyme inhibitors, its direct application in the development of histone deacetylase (HDAC) inhibitors is an area of ongoing research. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy. nih.gov The development of benzothiophene-based HDAC inhibitors could offer new avenues for therapeutic intervention.

Biological Target ClassSpecific Example(s)Therapeutic AreaReference(s)
KinasesClk4, DRAK1, haspinAnticancer tandfonline.com
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative diseases nih.gov
GTPasesRhoAAnticancer nih.govpeerj.com

Development of Therapeutically Active Compounds, e.g., Anticonvulsants

The benzothiophene scaffold has been recognized for its potential in developing centrally active agents, including anticonvulsants for the treatment of epilepsy. mdpi.com A general review of the pharmacological activities of benzothiophene derivatives highlights their promise in this therapeutic area. ijpsjournal.com The structural features of the benzothiophene ring can be tailored to interact with various targets in the central nervous system that are implicated in seizure activity. Further research and development in this area could lead to the discovery of novel anticonvulsant drugs with improved efficacy and side-effect profiles.

Functional Materials Research and Optoelectronic Applications

The unique electronic and photophysical properties of the benzothiophene core have made it a valuable component in the design of organic functional materials for a variety of optoelectronic applications.

Organic Semiconductors for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the benzothiophene system, particularly when extended into structures like tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (BTBT), facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. nih.gov This has led to the development of high-performance organic semiconductors for organic field-effect transistors (OFETs). nih.gov

Derivatives of BTBT have demonstrated excellent hole mobilities, making them suitable for p-channel OFETs. mdpi.com The introduction of various end-capping groups and solubilizing alkyl chains to the BTBT core has enabled the production of solution-processable organic semiconductors, which is a significant advantage for large-area and low-cost device fabrication. mdpi.comacs.org For example, 2,7-dialkyl tandfonline.combenzothieno[3,2-b]benzothiophenes have been developed as highly soluble molecular semiconductors that yield OFETs with high field-effect mobility and excellent on/off current ratios. acs.org Similarly, other BTBT derivatives have been synthesized and characterized as active layers in OFETs, showing good ambient stability and transistor performance. mdpi.commdpi.com

In the realm of organic light-emitting diodes (OLEDs), benzothiophene derivatives have been investigated for their potential as host materials and charge-transporting materials. google.com Their high glass transition temperatures contribute to the stability and longevity of OLED devices. google.com The lone pair of electrons on the sulfur atom can facilitate hole injection and transport, making them effective as hole-injecting and/or hole-transporting materials in OLEDs. google.com Furthermore, thienothiophene-based donor-π-acceptor molecules have been designed and synthesized as emitters for OLEDs, demonstrating good photophysical properties and device performance. beilstein-journals.orgbeilstein-archives.org

ApplicationMaterial TypeKey Properties and PerformanceReference(s)
OFETs tandfonline.comBenzothieno[3,2-b]benzothiophene (BTBT) derivativesHigh hole mobility, solution-processability, good ambient stability. nih.govmdpi.comacs.orgmdpi.com
OLEDsBenzothiophene derivativesHigh glass transition temperature, good hole injection/transport. google.com
OLEDsThienothiophene-based emittersGood photophysical properties, efficient light emission. beilstein-journals.orgbeilstein-archives.org

Strategies for Tuning Optoelectronic Properties through Chemical Modification

The inherent electronic characteristics of the benzothiophene ring system make it an attractive component for organic optoelectronic materials. Chemical modification of derivatives of 7-Bromo-3-methyl-1-benzothiophene is a key strategy for fine-tuning their properties for applications in devices like organic light-emitting diodes (OLEDs) and photochromic systems.

The introduction of different substituents onto the benzothiophene core can significantly alter the electronic and photophysical properties of the resulting molecules. For instance, in diarylethene photochromic derivatives, which incorporate a central benzothiophene unit, substitutions on the benzothiophene ring have been shown to have a discernible, albeit small, influence on photosensitivity. researchgate.net More impactful are the modifications at the reactive sites of the molecule, which play a major role in stabilizing the photo-reactive conformer in solution. researchgate.net The goal is to create materials with high photosensitivity, excellent fatigue resistance, and low thermal reactivity, making them suitable for optoelectronics applications. researchgate.net

In the context of OLEDs, benzothiophene derivatives are valued for their potential as hole-injecting and hole-transporting materials. google.com The sulfur atom in the thiophene (B33073) ring possesses a lone pair of electrons that can be easily lost to form a hole, which facilitates high carrier injection and transport capabilities. google.com The strategic design of these molecules, often involving the creation of derivatives with high molecular weight and numerous branches, leads to a higher glass transition temperature. google.com This enhanced thermal stability is crucial for extending the operational lifetime of OLED devices. google.com By using such tailored benzothiophene derivatives as the organic light-emitting functional layer material, it is possible to lower the device's driving voltage and significantly improve its current efficiency. google.com

Table 1: Influence of Chemical Modification on Optoelectronic Properties of Benzothiophene Derivatives

Modification StrategyTarget PropertyOutcomeApplication
Substitution on the benzothiophene unitPhotosensitivitySmall influence on photosensitivity. researchgate.netPhotochromic Materials
Substitution at reactive thiazole (B1198619) groupConformational StabilityMajor role in stabilizing the photo-reactive conformer. researchgate.netOptoelectronics
Increased molecular weight and branchingThermal StabilityHigher glass transition temperature, improving device lifetime. google.comOrganic Light-Emitting Diodes (OLEDs)
Incorporation of thiophene groupCarrier TransportHigh hole injection and transport capability due to sulfur lone pair. google.comOLEDs

Applications in Catalysis and Reagent Design

The unique structural features of this compound, particularly the reactive bromo substituent, make it an important building block in catalysis and for the design of novel reagents.

Role in Advanced Cross-Coupling Catalysis

The bromine atom on the benzothiophene ring serves as an excellent handle for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Bromo-benzofused heterocyclic compounds are known to readily undergo reactions such as Suzuki-Miyaura, Negishi, and Sonogashira couplings. researchgate.netuni-freiburg.de

For example, bromo-substituted benzotropolone methyl ethers have been successfully coupled with various potassium organotrifluoroborates (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), and terminal alkynes (Sonogashira coupling). researchgate.netuni-freiburg.de These reactions allow for the introduction of a wide range of substituents, including alkyl, vinyl, phenyl, and alkynyl groups, onto the aromatic core. researchgate.net The 7-bromo position of this compound is similarly reactive, allowing it to serve as a key intermediate for the synthesis of more complex, functionalized benzothiophene derivatives. researchgate.netorganic-chemistry.org The efficiency of these transformations enables the construction of extensive libraries of compounds for various applications. researchgate.net

Table 2: Advanced Cross-Coupling Reactions Involving Bromo-Benzofused Heterocycles

Coupling ReactionReagentsCatalyst System (Example)Product Type
Suzuki-MiyauraR-BF₃K, Cs₂CO₃Pd(OAc)₂, SPhosAryl/Alkyl-substituted benzothiophenes
NegishiR-ZnClPd(PPh₃)₂Cl₂Alkyl-substituted benzothiophenes
SonogashiraTerminal alkynes, CuIPd(PPh₃)₂Cl₂, PPh₃Alkynyl-substituted benzothiophenes
Mizoroki-HeckAlkenesPd(OAc)₂, PPh₃Alkenyl-substituted benzothiophenes

Utility in Oxidative Desulfurization Processes

Sulfur-containing compounds in fossil fuels, such as benzothiophene and its alkylated derivatives, are major contributors to air pollution through the formation of sulfur oxides (SOx) upon combustion. mdpi.com Oxidative desulfurization (ODS) is an advanced method for removing these refractory sulfur compounds. In this process, the sulfur compounds are oxidized to their corresponding sulfoxides and sulfones, which have higher polarity and can be more easily separated from the non-polar fuel matrix. mdpi.com

Benzothiophene itself is a key target in these processes. nih.govacs.org Studies on the microwave-assisted oxidative desulfurization (MAOD) of benzothiophene have identified brominated intermediates. acs.org For instance, the oxidation of benzothiophene can lead to the formation of compounds like 3-bromo and 2-bromothianaphthene 1,1-dioxide. acs.org This indicates that brominated benzothiophene derivatives can be involved in the reaction pathways of ODS. The reactivity of the benzothiophene core towards oxidation is central to its removal. acs.org The process often involves powerful oxidizing agents, sometimes in combination with catalysts, to convert the sulfur atom to a more oxidized state, facilitating its extraction. nih.govacs.org The conversion of these sulfur impurities into other materials, such as polybenzothiophene S,S-dioxide, represents an innovative approach to fuel desulfurization. acs.org

Conclusion and Future Research Directions

Current State of Research on 7-Bromo-3-methyl-1-benzothiophene and Closely Related Heterocyclic Systems

The benzothiophene (B83047) scaffold is a prominent structural motif in a wide array of biologically active molecules and functional organic materials. researchgate.nethw.ac.uknih.gov Research into this class of heterocyclic compounds is driven by their presence in pharmaceuticals, such as the osteoporosis drug raloxifene (B1678788) and the antifungal sertaconazole, as well as their applications in organic electronics. numberanalytics.comwikipedia.org Specifically, this compound serves as a key intermediate for creating more complex, often bioactive, structures. wikipedia.org

The current research landscape for benzothiophenes is heavily focused on the development of new synthetic methodologies to functionalize the benzothiophene core. hw.ac.uktandfonline.com Direct C-H functionalization has emerged as a powerful strategy, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. hw.ac.uknih.gov Recent advancements include palladium-catalyzed intramolecular oxidative C-H functionalization and metal-free approaches utilizing umpolung strategies with benzothiophene S-oxides. researchgate.netnih.gov These methods provide access to a diverse range of substituted benzothiophenes, which are crucial for structure-activity relationship (SAR) studies in drug discovery. hw.ac.uk

Closely related heterocyclic systems, such as benzofurans and indoles, often serve as comparative models in the development of new synthetic methods. hw.ac.uk The insights gained from the functionalization of these related heterocycles are frequently applied to benzothiophene systems, and vice versa. The unique electronic properties of the benzothiophene nucleus, influenced by the sulfur atom, continue to be an area of active investigation, particularly in the context of materials science. bgu.ac.ilmdpi.com

Emerging Methodologies and Remaining Synthetic Challenges for Position-Specific Functionalization

The selective functionalization of specific positions on the benzothiophene ring is a significant challenge due to the inherent reactivity patterns of the heterocycle. The C2 and C3 positions are the most electronically distinct and have been the primary targets for functionalization. hw.ac.uk However, achieving regioselectivity, particularly at the less reactive C4, C5, C6, and C7 positions of the benzene (B151609) ring, remains a formidable task.

Emerging Methodologies:

Transition Metal Catalysis: Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are workhorse methods for C-C and C-N bond formation at the bromine-bearing C7 position of this compound. mdpi.comsigmaaldrich.com Recent developments focus on creating more active and selective catalyst systems. nih.govrsc.org Gold-catalyzed carbothiolation reactions have also shown promise for the synthesis of disubstituted benzothiophenes. rsc.org

C-H Activation/Functionalization: This area has seen substantial growth, with methods being developed for the direct introduction of aryl, alkyl, and other functional groups at various positions of the benzothiophene core. nih.govnih.gov These methods often employ directing groups to achieve regioselectivity, although recent efforts are focused on developing non-directed or minimally-assisted C-H functionalization reactions.

Metal-Free Synthesis: To address the cost and toxicity concerns associated with transition metals, metal-free synthetic routes are gaining traction. nih.govresearchgate.net These often involve cascade reactions, such as the interrupted Pummerer reaction followed by a rsc.orgrsc.org-sigmatropic rearrangement, to achieve functionalization. nih.govresearchgate.net

Photocatalysis: Visible-light-mediated photocatalysis is an emerging green chemistry approach for the synthesis and functionalization of heterocycles, including benzothiophenes. researchgate.netresearchgate.net

Remaining Synthetic Challenges:

Position-Specific Functionalization of the Benzene Ring: While the C7 position of this compound offers a handle for functionalization via its bromine atom, selectively functionalizing the C4, C5, and C6 positions in the presence of the reactive thiophene (B33073) ring remains a significant hurdle.

Stereoselective Synthesis: The development of methods for the enantioselective synthesis of chiral benzothiophene derivatives is an ongoing area of research, particularly for applications in medicinal chemistry. rsc.org

Modular and Divergent Synthesis: Creating a modular synthetic platform that allows for the sequential and selective functionalization of multiple positions on the benzothiophene scaffold is a key objective for building molecular complexity and diversity. acs.org

Untapped Reactivity Profiles and Novel Functionalization Opportunities for Advanced Applications

Beyond the established reactivity at the C2, C3, and halogenated positions, there are underexplored avenues for the functionalization of this compound and related systems.

Untapped Reactivity Profiles:

Dearomatization Reactions: Catalytic asymmetric dearomatization (CADA) reactions of the thiophene ring could provide access to novel, three-dimensional chiral scaffolds with potential biological activity. rsc.org

Sulfur-Centered Reactivity: The oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone can dramatically alter the electronic properties and reactivity of the benzothiophene ring system, opening up new avenues for functionalization. researchgate.netmdpi.com This "umpolung" strategy can reverse the normal reactivity of the thiophene ring, enabling reactions that are otherwise difficult to achieve. researchgate.net

[3+2] Cycloaddition Reactions: The use of alkynyl sulfides in intramolecular [3+2] cycloaddition reactions can lead to the formation of highly substituted fused thiophene systems. researchgate.net

Novel Functionalization Opportunities:

Late-Stage Functionalization: The development of robust and selective methods for the late-stage functionalization of complex molecules containing the benzothiophene core is crucial for drug discovery and development. researchgate.net This would allow for the rapid diversification of lead compounds to optimize their biological activity.

Polymerization: The incorporation of functionalized benzothiophene units into polymers can lead to new materials with tailored electronic and optical properties for applications in organic electronics. bgu.ac.il

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble complex benzothiophene-containing molecules from simple starting materials would significantly improve synthetic efficiency. researchgate.net

Future Prospects in Rational Drug Design, Materials Science Innovation, and Catalytic Systems

The unique structural and electronic properties of this compound and its derivatives position them as valuable building blocks for future innovations across multiple scientific disciplines.

Rational Drug Design:

The benzothiophene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a variety of biological targets. nih.govresearchgate.net Future research will likely focus on the synthesis of libraries of functionalized benzothiophenes for screening against a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govrsc.orgnih.gov The development of covalent inhibitors targeting specific enzymes or receptors, based on the benzothiophene core, is a promising avenue for creating highly potent and selective drugs. nih.gov

Materials Science Innovation:

Benzothiophene-based materials are promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. numberanalytics.combgu.ac.il The ability to tune the electronic properties of these materials through functionalization of the benzothiophene core will be key to developing next-generation electronic devices. mdpi.com The presence of the bromine atom in this compound provides a convenient handle for further functionalization to modulate these properties. mdpi.com

Catalytic Systems:

Benzothiophene derivatives can serve as ligands for transition metal catalysts. The sulfur atom can coordinate to metal centers, and the electronic properties of the ligand can be tuned by substituents on the benzothiophene ring. This could lead to the development of new catalysts with enhanced activity and selectivity for a variety of organic transformations. There is also potential for benzothiophene-based compounds to act as organocatalysts themselves. dergipark.org.tr

Q & A

Q. What strategies integrate this compound into drug discovery pipelines?

  • Methodological Answer : Screen against target libraries (e.g., kinase or GPCR panels) to identify lead candidates. Optimize pharmacokinetic properties via prodrug derivatization or formulation studies. Validate in vivo efficacy using rodent models, referencing protocols from brominated phenylacetic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.